N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Overview
Description
N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the formation of the pyrazole ring followed by its fusion with a pyrimidine ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Scientific Research Applications
N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Uniqueness
N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its fused pyrazole-pyrimidine structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N'-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-8-5-9(2)17(16-8)11-6-10(13-4-3-12)14-7-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRVNRGWNUFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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